molecular formula C10H15N5O B023475 DL-DIHYDROZEATIN CAS No. 14894-18-9

DL-DIHYDROZEATIN

Cat. No.: B023475
CAS No.: 14894-18-9
M. Wt: 221.26 g/mol
InChI Key: XXFACTAYGKKOQB-UHFFFAOYSA-N
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Description

Dihydrozeatin is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in promoting cell division, growth, and development in plants. It is a derivative of zeatin, another well-known cytokinin, and is characterized by the presence of a hydroxyl group on its side chain. Dihydrozeatin is found in various plant species and is involved in regulating numerous physiological processes, including seed germination, root growth, and leaf senescence.

Scientific Research Applications

Dihydrozeatin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of cytokinins.

    Biology: Dihydrozeatin is employed in plant biology research to investigate its role in cell division, growth regulation, and stress responses.

    Medicine: Research is ongoing to explore the potential therapeutic applications of dihydrozeatin and its derivatives in promoting tissue regeneration and wound healing.

    Industry: Dihydrozeatin is used in agriculture to enhance crop yield and improve plant resistance to environmental stresses.

Mechanism of Action

Cytokinins, including Dihydrozeatin, are known to be closely linked to nitrogen signaling. They control the effects of nitrate availability on plant growth . They are also involved in regulating plant tolerance to drought stress .

Safety and Hazards

Dihydrozeatin may cause an allergic skin reaction. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves should be worn and adequate ventilation ensured .

Future Directions

The conceivable function of cis-Zeatin-type cytokinins, including Dihydrozeatin, as delicate regulators of cytokinin responses in plants under growth-limiting conditions is being hypothesized . The roles of cis-Zeatin and Dihydrozeatin in regulating growth inhibition induced by high nitrate concentrations in maize have also been studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrozeatin can be synthesized through a multi-step chemical process. One common method involves the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .

Industrial Production Methods: Industrial production of dihydrozeatin typically involves the extraction and purification from plant tissues where it naturally occurs. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and quantify dihydrozeatin from complex plant extracts.

Chemical Reactions Analysis

Types of Reactions: Dihydrozeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidation by cytokinin oxidase/dehydrogenase enzymes, which convert it into inactive forms.

Common Reagents and Conditions:

    Oxidation: Cytokinin oxidase/dehydrogenase enzymes are commonly used to oxidize dihydrozeatin.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce dihydrozeatin derivatives.

    Substitution: Halogenated purines can react with dihydrozeatin to form substituted derivatives.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of dihydrozeatin, as well as substituted derivatives that may have different biological activities.

Comparison with Similar Compounds

    Zeatin: Like dihydrozeatin, zeatin is a naturally occurring cytokinin but differs in the presence of a double bond in its side chain.

    Isopentenyladenine: Another cytokinin with a different side chain structure, known for its role in promoting cell division.

    Trans-zeatin and Cis-zeatin: Isomers of zeatin that differ in the spatial arrangement of their side chains.

Uniqueness: Dihydrozeatin is unique due to its specific hydroxylated side chain, which imparts distinct biological activities compared to other cytokinins. Its reduced susceptibility to degradation by cytokinin oxidase/dehydrogenase enzymes makes it more stable and potentially more effective in promoting plant growth and development.

Properties

IUPAC Name

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFACTAYGKKOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=NC=NC2=C1NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933510
Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23599-75-9, 14894-18-9
Record name (±)-Dihydrozeatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23599-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrozeatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Dihydrozeatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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